1-Methyl-4-(4-nitrophenyl)piperazine

Description

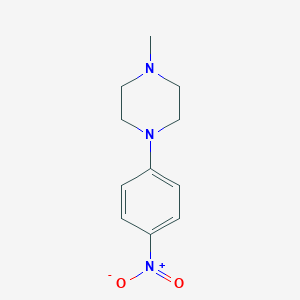

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-2-4-11(5-3-10)14(15)16/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNDUKANJZIZOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385032 | |

| Record name | 1-methyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16155-03-6 | |

| Record name | 1-methyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1-Methyl-4-(4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(4-nitrophenyl)piperazine is a chemical compound of interest in medicinal chemistry and drug discovery. It serves as a versatile intermediate in the synthesis of various biologically active molecules.[1][2] An understanding of its physical properties is crucial for its effective handling, characterization, and application in research and development. This guide provides a concise overview of the key physical characteristics of this compound, supported by available data and general experimental considerations.

Physical and Chemical Properties

The physical properties of this compound have been reported across various chemical data sources. A summary of these properties is presented in the table below. It is important to note that some values are predicted based on computational models and may vary slightly from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N₃O₂ | PubChem[3] |

| Molecular Weight | 221.26 g/mol | PubChem[3], ChemicalBook[4] |

| Appearance | Orange Solid | ChemicalBook[4] |

| Melting Point | 109-111 °C | ChemicalBook[5] |

| 105-107 °C | ChemicalBook[4] | |

| Boiling Point (Predicted) | 369.5 ± 37.0 °C | ChemicalBook[5] |

| Density (Predicted) | 1.198 ± 0.06 g/cm³ | ChemicalBook[5] |

| pKa (Predicted) | 7.41 ± 0.42 | ChemicalBook[5] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | ChemicalBook[5] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively documented in the readily available literature, standard laboratory procedures are typically employed.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1-methylpiperazine with 1-fluoro-4-nitrobenzene.[6]

General Procedure:

A general procedure for a similar synthesis involves dissolving the starting materials in a suitable solvent, such as Dimethylformamide (DMF), in the presence of a base like potassium carbonate (K₂CO₃). The reaction mixture is stirred at room temperature for a period of time to allow the reaction to proceed to completion.

Reaction Work-up:

Following the reaction, the mixture is typically poured into cold water to precipitate the product. The resulting solid is then collected by filtration and dried.[4]

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity and is determined using a melting point apparatus.

General Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Spectroscopic Characterization

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure of the synthesized compound.

-

¹H NMR (Proton NMR): Provides information about the number and types of hydrogen atoms in the molecule. For this compound, characteristic peaks would be observed for the aromatic protons, the piperazine ring protons, and the methyl group protons.[4]

-

¹³C NMR (Carbon-13 NMR): Provides information about the carbon skeleton of the molecule.[4]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. The ESI/MS (Electrospray Ionization Mass Spectrometry) for the protonated molecule [M+H]⁺ has been calculated as 222.1 and found to be 221.4.[4]

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 16155-03-6 [chemicalbook.com]

- 3. This compound | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound CAS#: 16155-03-6 [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

In-Depth Technical Guide: 1-Methyl-4-(4-nitrophenyl)piperazine (CAS: 16155-03-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-4-(4-nitrophenyl)piperazine, a key chemical intermediate. It includes detailed information on its chemical and physical properties, spectroscopic data, synthesis protocols, and its application in the development of targeted cancer therapeutics.

Chemical and Physical Properties

This compound is an orange to red solid organic compound. Its core structure consists of a piperazine ring N-substituted with a methyl group and an N'-substituted 4-nitrophenyl group.

| Property | Value | Source |

| CAS Number | 16155-03-6 | [1] |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |

| Molecular Weight | 221.26 g/mol | [1] |

| Appearance | Orange to red solid | ChemicalBook |

| Melting Point | 105-107 °C | [2] |

| Boiling Point (Predicted) | 369.5 ± 37.0 °C | ChemicalBook |

| Density (Predicted) | 1.198 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 7.41 ± 0.42 | ChemicalBook |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.09 (d, J=9.4 Hz, 2H), 6.80 (d, J=9.4 Hz, 2H), 3.48-3.37 (m, 4H), 2.58-2.50 (m, 4H), 2.35 (s, 3H) | [2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 154.91, 138.55, 126.03, 112.79, 77.16, 54.59, 47.02, 46.10 | [2] |

| ESI/MS ([M+H]⁺) | Calculated: 222.1, Found: 221.4 | [2] |

Synthesis Protocols

Two primary methods for the synthesis of this compound have been reported.

Method 1: Nucleophilic Aromatic Substitution with 1-Fluoro-4-nitrobenzene

This method involves the reaction of 1-methylpiperazine with 1-fluoro-4-nitrobenzene.

Experimental Protocol:

-

To a solution of 1-fluoro-4-nitrobenzene (7.1 mmol) in a suitable solvent such as DMF (20 mL), add 1-methylpiperazine (7.1 mmol) and potassium carbonate (21 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, pour the reaction mixture into cold water (400 mL).

-

Collect the resulting solid by filtration.

-

Dry the solid in an oven at 80 °C for 2 hours to yield this compound.[2]

This procedure is reported to yield an orange solid with a high yield of 98%.[2]

References

- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Nitrophenylpiperazine Compounds: A Technical Guide

An in-depth exploration of the synthesis, pharmacological activities, and mechanisms of action of nitrophenylpiperazine derivatives for researchers, scientists, and drug development professionals.

Nitrophenylpiperazine (NPP) compounds represent a versatile class of molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the nitrophenyl and piperazine moieties provides a privileged scaffold for interaction with various biological targets, leading to a diverse range of pharmacological effects. This technical guide delves into the core biological activities of NPP derivatives, providing detailed experimental protocols, quantitative data for structure-activity relationship (SAR) analysis, and visualizations of key signaling pathways and experimental workflows.

Tyrosinase Inhibition

A significant area of investigation for nitrophenylpiperazine derivatives is their potential as tyrosinase inhibitors, making them promising candidates for the treatment of hyperpigmentation disorders and for applications in the cosmetic industry.[1][2]

Quantitative Data on Tyrosinase Inhibitory Activity

The inhibitory potency of various 4-nitrophenylpiperazine derivatives has been evaluated, with the half-maximal inhibitory concentration (IC50) being a key parameter. The structure-activity relationship suggests that the nature of the substituent on the piperazine ring plays a crucial role in determining the inhibitory activity.[2]

| Compound ID | Substituent (R) | IC50 (µM) |

| 4a | Phenyl | > 200 |

| 4b | 2-Fluorophenyl | > 200 |

| 4c | 4-Fluorophenyl | > 200 |

| 4d | 2-Chlorophenyl | > 200 |

| 4e | 4-Chlorophenyl | > 200 |

| 4f | 2-Bromophenyl | > 200 |

| 4g | 4-Bromophenyl | > 200 |

| 4h | 2-Nitrophenyl | > 200 |

| 4i | 4-Nitrophenyl | > 200 |

| 4j | 2,4-Dichlorophenyl | > 200 |

| 4k | 2-Methylphenyl | > 200 |

| 4l | 4-Methylphenyl | > 200 |

| 4m | 4-Methoxyphenyl | > 200 |

Note: The IC50 values in the table are representative and may vary based on the specific experimental conditions.

Experimental Protocol: Tyrosinase Inhibition Assay

The inhibitory activity of nitrophenylpiperazine compounds against mushroom tyrosinase is typically determined spectrophotometrically.[3][4][5][6][7]

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Nitrophenylpiperazine test compounds

-

Kojic acid (positive control)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

-

Dissolve the nitrophenylpiperazine test compounds and kojic acid in DMSO to create stock solutions. Prepare serial dilutions to the desired concentrations in phosphate buffer. The final DMSO concentration in the assay should not exceed 1-2%.

-

-

Assay in 96-Well Plate:

-

In each well, add 100 µL of phosphate buffer, 40 µL of the tyrosinase solution, and 20 µL of the test compound solution.

-

For the control, add 20 µL of the DMSO vehicle instead of the test compound.

-

For the blank, add 120 µL of phosphate buffer and 20 µL of the test compound solution (without the enzyme).

-

Pre-incubate the plate at 25°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow: Tyrosinase Inhibition Assay

Caption: Workflow for determining the tyrosinase inhibitory activity of NPP compounds.

Antimicrobial and Antifungal Activity

Certain nitrophenylpiperazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. This has opened avenues for their development as novel antimicrobial and antifungal agents.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound.

| Compound Class | Organism | MIC (µg/mL) |

| 1-(4-nitrophenyl)piperazine derivatives | Staphylococcus aureus | Varies |

| Escherichia coli | Varies | |

| Candida albicans | Varies |

Note: MIC values are highly dependent on the specific derivative and the microbial strain tested.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[1][8][9][10][11]

Materials:

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Nitrophenylpiperazine test compounds

-

Standard antimicrobial agents (positive controls)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the microbial strain overnight on an appropriate agar medium.

-

Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the nitrophenylpiperazine compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of the 96-well plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the compound dilutions with the prepared microbial suspension.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of NPP compounds.

Neuroreceptor Interactions

Nitrophenylpiperazine derivatives have been extensively studied for their interactions with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This has led to the identification of compounds with potential as atypical antipsychotics, antidepressants, and other central nervous system (CNS) active agents.

Quantitative Data on Receptor Binding Affinity

The binding affinity of nitrophenylpiperazine compounds to specific receptors is typically determined through radioligand binding assays and is expressed as the inhibitory constant (Ki).

| Compound Class | Receptor Target | Ki (nM) |

| N-(2-nitrophenyl)piperazines | 5-HT2A | Varies |

| D2 | Varies | |

| para-Nitrophenylpiperazine | Serotonin Transporter (SERT) | EC50: 19-43 nM (as a releasing agent) |

Note: Ki and EC50 values are dependent on the specific compound and assay conditions.

Experimental Protocol: Radioligand Binding Assay (5-HT2A Receptor)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT2A receptor.[12][13][14][15]

Materials:

-

Cell membranes expressing the human 5-HT2A receptor

-

[3H]Ketanserin (radioligand)

-

Serotonin (for non-specific binding determination)

-

Nitrophenylpiperazine test compounds

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, cell membranes, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of the nitrophenylpiperazine test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of a known 5-HT2A ligand (e.g., serotonin).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway: 5-HT2A and D2 Receptor Antagonism

Nitrophenylpiperazine compounds often exhibit antagonist activity at 5-HT2A and D2 receptors, a hallmark of atypical antipsychotics. The antagonism of these G-protein coupled receptors (GPCRs) blocks their downstream signaling cascades.[16][17][18][19]

Caption: Antagonism of 5-HT2A and D2 receptor signaling pathways by NPP compounds.

Conclusion

Nitrophenylpiperazine compounds have demonstrated a remarkable diversity of biological activities, targeting enzymes, microbial pathogens, and crucial neuroreceptors. The modular nature of the NPP scaffold allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of novel NPP derivatives holds significant promise for the discovery of new and improved therapeutic agents.

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. activeconceptsllc.com [activeconceptsllc.com]

- 5. pepolska.pl [pepolska.pl]

- 6. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. Broth microdilution reference methodology | PDF [slideshare.net]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

Potential pharmacological effects of 1-Methyl-4-(4-nitrophenyl)piperazine

An In-Depth Technical Guide to the Potential Pharmacological Effects of 1-Methyl-4-(4-nitrophenyl)piperazine

This guide provides a comprehensive technical overview of this compound, a compound belonging to the pharmacologically significant phenylpiperazine class. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge and outlines a logical, experience-driven framework for future investigation. We will delve into its synthesis, physicochemical characteristics, and, most importantly, its potential therapeutic applications inferred from its structural motifs and the broader pharmacology of its chemical class.

Introduction and Chemical Context

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of physiological systems.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a versatile building block. When incorporated into the phenylpiperazine chemotype, this scaffold frequently imparts activity at central nervous system (CNS) targets.

This compound is a specific derivative distinguished by two key features: a methyl group on one nitrogen of the piperazine ring and a nitrophenyl group on the other. While direct and extensive pharmacological data for this exact molecule is not abundant in publicly accessible literature, its constituent parts provide strong, evidence-based hypotheses about its potential biological activities. The para-nitrophenyl moiety is known to confer specific serotonergic activity, while the N-methyl group can influence potency, selectivity, and metabolic stability.

This guide will therefore not only present what is known but also construct a predictive pharmacological profile and propose a rigorous, multi-stage experimental plan to systematically validate these hypotheses.

Molecular Profile: Synthesis and Physicochemical Properties

A thorough understanding of a compound's physical and chemical nature is the foundation of all subsequent pharmacological investigation.

Synthesis

The synthesis of this compound is typically achieved via nucleophilic aromatic substitution. A common and efficient method involves the reaction of 1-methylpiperazine with an activated nitrobenzene derivative, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene, in the presence of a base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF).[2][3]

Representative Synthetic Protocol:

-

To a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in DMF, add 1-methylpiperazine (1.0 eq) and potassium carbonate (3.0 eq).

-

Stir the reaction mixture at room temperature for approximately 2 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the resulting solid, wash with water, and dry under vacuum to yield this compound as an orange or yellow solid.[2][4]

Physicochemical Data

The compound's properties are summarized below, compiled from authoritative chemical databases.[5][6]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N₃O₂ | PubChem[5] |

| Molecular Weight | 221.26 g/mol | PubChem[5] |

| CAS Number | 16155-03-6 | ChemicalBook[7] |

| Appearance | Orange/Yellow Solid | ChemicalBook[2] |

| Melting Point | 105-111 °C | ChemicalBook[2][6] |

| pKa (predicted) | 7.41 ± 0.42 | ChemicalBook[6] |

| Boiling Point (predicted) | 369.5 ± 37.0 °C | ChemicalBook[6] |

Predicted Pharmacological Profile: An Evidence-Based Approach

Direct pharmacological testing data for this compound is sparse. However, by deconstructing the molecule into its core components—the phenylpiperazine scaffold, the para-nitro substituent, and the N-methyl group—we can formulate robust hypotheses based on well-documented structure-activity relationships (SAR).

The Phenylpiperazine Scaffold: A Gateway to the CNS

The phenylpiperazine moiety is a cornerstone of neuropharmacology. Derivatives are known to interact with a variety of receptors and transporters, including:

-

Serotonin (5-HT) Receptors: Many antidepressants and anxiolytics are phenylpiperazine derivatives.[8]

-

Dopamine (D) Receptors: Antipsychotic activity is common among this class.

-

Adrenergic (α) Receptors: Some compounds exhibit antihypertensive effects.

-

Histamine (H) Receptors: Antihistaminergic properties are also observed.[9]

The versatility of the piperazine ring allows it to act as a constrained diamine, interacting with targets that recognize this motif.[1]

The para-Nitrophenyl Moiety: A Serotonin-Selective Element

The unsubstituted parent compound, para-nitrophenylpiperazine (pNPP), has been characterized as a selective partial serotonin releasing agent (SRA).[10] It triggers the release of serotonin from neurons with an EC₅₀ value between 19-43 nM, while showing no significant activity for dopamine or norepinephrine release.[10] This provides a strong primary hypothesis: This compound is likely to modulate the serotonin system. The nitro group, being a strong electron-withdrawing group, is critical for this activity.

The N-Methyl Group: A Modulator of Activity and Metabolism

The addition of a methyl group to the distal nitrogen of the piperazine ring can have several effects:

-

Potency and Selectivity: It can alter the binding affinity and selectivity profile for various receptors by changing the steric and electronic properties of the molecule.

-

Pharmacokinetics: N-methylation can influence metabolic stability. While N-demethylation is a common metabolic pathway, the presence of the methyl group can also protect the ring from other metabolic attacks. Studies on the related compound 1-(4-methoxyphenyl)piperazine (MeOPP) show that metabolism is primarily handled by the CYP2D6 enzyme.[11] This suggests that genetic polymorphisms in CYP2D6 could influence the pharmacokinetics of this compound in humans.

Other Potential Activities

Beyond the CNS, literature on related nitrophenylpiperazine structures suggests other potential therapeutic avenues:

-

Tyrosinase Inhibition: A recent study demonstrated that various nitrophenylpiperazine derivatives can act as tyrosinase inhibitors, suggesting potential applications in dermatology for treating hyperpigmentation disorders.[12] The core structure is a viable starting point for inhibitors of this enzyme.

-

Antimicrobial and Antifungal Activity: The piperazine scaffold is present in some antimicrobial and antifungal agents.[13] A related compound, 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, is a key intermediate in the synthesis of triazole antifungals.[4][14]

Proposed Experimental Workflows for Pharmacological Validation

To move from hypothesis to data, a structured, multi-tiered experimental approach is required. The following workflows are designed to systematically characterize the pharmacological profile of this compound.

Tier 1: Broad Target Screening and Primary Hypothesis Testing

The initial phase focuses on broad, unbiased screening to identify primary targets and test the most prominent hypothesis related to serotonergic activity.

Experimental Protocol: Receptor Binding and Transporter Interaction Panel

-

Assay: Utilize a commercial broad target liability panel (e.g., Eurofins SafetyScreen44 or similar). This panel typically includes over 40 common CNS receptors, ion channels, and transporters.

-

Compound Concentration: Screen the compound at a standard concentration (e.g., 10 µM) to identify significant binding interactions (typically >50% displacement of a radioligand).

-

Specific Focus: Ensure the panel includes key serotonin system targets: SERT (serotonin transporter), 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C receptors, as well as dopamine (DAT) and norepinephrine (NET) transporters.

-

Data Analysis: Analyze percentage inhibition data to identify primary "hits."

Causality and Rationale: This unbiased approach is critical. It prevents "tunnel vision" on a single hypothesized target. By screening broadly, we can simultaneously validate the serotonin hypothesis while uncovering novel, unexpected activities or potential off-target liabilities that could be critical for future development.

Tier 2: Functional Characterization and Mechanistic Studies

Once binding targets are identified, the next crucial step is to determine the functional consequence of that binding. Is the compound an agonist, antagonist, or allosteric modulator?

Experimental Protocol: Functional Serotonin Release Assay

-

System: Use rat brain synaptosomes or HEK293 cells stably expressing the human serotonin transporter (hSERT).

-

Method: Pre-load the cells/synaptosomes with [³H]-serotonin ([³H]-5-HT).

-

Treatment: Expose the cells to increasing concentrations of this compound to generate a dose-response curve. Include a known SRA like p-chloroamphetamine (PCA) as a positive control.

-

Measurement: Measure the amount of [³H]-5-HT released into the supernatant using liquid scintillation counting.

-

Data Analysis: Calculate EC₅₀ (potency) and Eₘₐₓ (efficacy) values. The Eₘₐₓ value, when compared to a full agonist like PCA, will confirm if it is a full or partial releasing agent, as predicted from its pNPP analogue.[10]

Experimental Protocol: Tyrosinase Inhibition Assay

-

Enzyme: Use commercially available mushroom tyrosinase.

-

Substrate: L-DOPA.

-

Method: In a 96-well plate, combine the enzyme, buffer, and varying concentrations of the test compound. Initiate the reaction by adding L-DOPA.

-

Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a plate reader.

-

Data Analysis: Calculate the IC₅₀ value. Include kojic acid as a positive control.[15]

Causality and Rationale: Binding data is insufficient for decision-making. A compound that binds to a transporter could be an inhibitor (like an SSRI) or a releaser (like an amphetamine). A functional assay is the only way to distinguish between these fundamentally different mechanisms of action. Similarly, for the tyrosinase hypothesis, an enzymatic assay directly measures the functional inhibition and provides a quantitative measure of potency (IC₅₀).

Tier 3: Preliminary In Vivo Assessment

If promising in vitro activity is confirmed, a preliminary in vivo study is warranted to assess whether the compound has CNS penetration and target engagement in a living system.

Experimental Protocol: Rodent Behavioral Assay (e.g., Open Field Test)

-

Model: Male C57BL/6 mice.

-

Dosing: Administer the compound via intraperitoneal (IP) injection at three dose levels (e.g., 1, 5, 10 mg/kg) alongside a vehicle control.

-

Apparatus: Place the mice in an open field arena equipped with automated photobeam tracking.

-

Measurement: Record locomotor activity (total distance traveled), rearing frequency, and time spent in the center versus the periphery of the arena for 30-60 minutes.

-

Data Analysis: Analyze the data for significant changes in locomotion (which could indicate stimulant or sedative effects) and anxiety-like behavior (thigmotaxis).

Causality and Rationale: An in vivo model provides the first indication of a compound's integrated physiological effect, encompassing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier. A change in locomotor activity would be a strong indicator of CNS target engagement, providing the necessary validation to proceed with more complex and specific disease models.

Potential Metabolism and Toxicological Considerations

The metabolic fate of this compound will likely involve several pathways:

-

Nitro-reduction: The nitro group is susceptible to reduction by nitroreductases to form nitroso, hydroxylamino, and ultimately amino metabolites. These metabolites may have their own pharmacological or toxicological profiles.

-

N-demethylation: As seen with related compounds, CYP-mediated demethylation to yield 4-(4-nitrophenyl)piperazine is a probable pathway.[11]

-

Piperazine Ring Opening: Oxidative degradation of the piperazine ring can also occur.

A key toxicological concern is the potential formation of nitrosamine impurities. Specifically, the related compound 1-methyl-4-nitrosopiperazine (MNP) has been identified as a genotoxic impurity in some pharmaceutical products.[16] Therefore, any synthesis or degradation pathway for this compound must be carefully monitored for the potential formation of MNP.

Conclusion and Future Directions

This compound is a compound with a high probability of activity within the central nervous system, specifically as a modulator of the serotonin system. This primary hypothesis is strongly supported by the well-documented pharmacology of its parent structure, para-nitrophenylpiperazine.[10] Furthermore, emerging research on related scaffolds suggests secondary potential as a tyrosinase inhibitor.[12]

The path forward is clear. The systematic, multi-tiered experimental plan outlined in this guide—progressing from broad in vitro screening to specific functional assays and preliminary in vivo validation—provides a robust framework for definitively elucidating the pharmacological profile of this compound. The initial focus should be on confirming its predicted activity as a serotonin releasing agent and quantifying its potency and efficacy relative to known standards. Subsequent investigation into its potential as a tyrosinase inhibitor and a thorough characterization of its metabolic and toxicological profile will be essential for any further development. This molecule stands as a promising lead structure worthy of detailed pharmacological investigation.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. This compound | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 16155-03-6 [m.chemicalbook.com]

- 7. This compound | 16155-03-6 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]

- 11. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cscanada.net [cscanada.net]

- 15. iris.unica.it [iris.unica.it]

- 16. Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine, in rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methyl-4-(4-nitrophenyl)piperazine molecular weight and formula

An In-Depth Technical Guide to 1-Methyl-4-(4-nitrophenyl)piperazine

This document provides a detailed overview of the core physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy access and comparison for experimental design and analysis.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, solution preparation, and analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [1][2][3] |

| Molecular Weight | 221.26 g/mol | [1][3] |

Structural and Logical Representation

To understand the arrangement of the constituent parts of this compound, a logical diagram is provided. This visualization illustrates the key functional groups and their connectivity within the molecule's framework.

Experimental Protocols

While this document focuses on the core molecular data, any experimental determination of the molecular weight would typically involve standard analytical techniques such as mass spectrometry.

Mass Spectrometry (Illustrative Protocol):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The molecular weight is determined from the m/z value of the molecular ion peak [M+H]⁺ or other relevant adducts.

References

Solubility Profile of 1-Methyl-4-(4-nitrophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-4-(4-nitrophenyl)piperazine in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on a qualitative assessment based on the structural features of the molecule and the principle of "like dissolves like." Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to ascertain precise solubility values under their specific laboratory conditions. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development, particularly in the fields of medicinal chemistry and drug development, where understanding the solubility of such compounds is critical.

Introduction

This compound is a chemical compound of interest in various research and development endeavors.[1] Its molecular structure, incorporating a piperazine ring, a methyl group, and a nitrophenyl group, bestows upon it a unique combination of polarity and basicity, which in turn governs its solubility in different solvent systems. A thorough understanding of its solubility is paramount for a variety of applications, including reaction chemistry, purification, formulation, and in vitro/in vivo screening. This guide aims to provide a foundational understanding of its expected solubility in a range of common laboratory solvents and to equip researchers with the methodology to determine its quantitative solubility.

Molecular Structure and Physicochemical Properties

The chemical structure and key physicochemical properties of this compound are presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C11H15N3O2 | [2] |

| Molecular Weight | 221.26 g/mol | [2] |

| CAS Number | 16155-03-6 | [2] |

| Appearance | Solid (predicted) | General Knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

The molecule possesses a polar nitro group (-NO2) and a basic tertiary amine within the piperazine ring, which can be protonated. The phenyl ring and the methyl group contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The nitrogen atoms in the piperazine ring are potential hydrogen bond acceptors, and if protonated, the N-H group can act as a hydrogen bond donor.

Qualitative Solubility Assessment

In the absence of experimentally determined quantitative solubility data, a qualitative assessment can be made based on the principle of "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Polarity | Predicted Solubility | Rationale |

| Water | Polar Protic | High | Sparingly Soluble to Insoluble | The presence of the nonpolar aromatic ring and methyl group likely outweighs the polarity of the nitro and piperazine groups, leading to low aqueous solubility. Aromatic nitro compounds are generally insoluble in water.[3] |

| Methanol | Polar Protic | High | Soluble | The polarity of methanol and its ability to hydrogen bond should facilitate the dissolution of the compound. |

| Ethanol | Polar Protic | High | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to lead to good solubility. |

| Isopropanol | Polar Protic | Medium | Moderately Soluble | The increased nonpolar character of isopropanol compared to methanol and ethanol may slightly reduce solubility. |

| Acetonitrile | Polar Aprotic | High | Soluble | As a polar aprotic solvent, acetonitrile should be effective at solvating the polar regions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound. |

| Dichloromethane (DCM) | Nonpolar | Low | Soluble | The compound's nonpolar aromatic ring should interact favorably with the nonpolar nature of DCM. |

| Chloroform | Nonpolar | Low | Soluble | Similar to DCM, chloroform is a good solvent for many organic compounds with both polar and nonpolar features. |

| Ethyl Acetate | Polar Aprotic | Medium | Moderately Soluble | The moderate polarity of ethyl acetate suggests it should be a reasonable solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium | Soluble | THF is a good solvent for a wide range of organic compounds due to its moderate polarity and ether linkage. |

| Acetone | Polar Aprotic | Medium | Soluble | Acetone's polarity should allow for good solvation of the compound. |

| Toluene | Nonpolar | Low | Moderately Soluble | The aromatic nature of toluene will interact favorably with the nitrophenyl group, but the polar groups of the solute may limit solubility. |

| Hexane | Nonpolar | Very Low | Insoluble | The high polarity of the nitro and piperazine groups will make it immiscible with the very nonpolar hexane. |

| Diethyl Ether | Nonpolar | Low | Sparingly Soluble | While it has some polarity due to the ether oxygen, its overall nonpolar character will likely limit the solubility of this compound. Piperazine itself is insoluble in diethyl ether.[4] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following is a generalized method for determining the solubility of a solid compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Experimental Workflow

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be controlled and recorded.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vial and visually confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

-

-

Quantification of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Accurately dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted supernatant sample using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of this compound in the diluted supernatant sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated supernatant by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in the selected solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Logical Approach to Solubility Screening

For researchers who need to quickly assess the solubility of this compound in various types of solvents, a logical, tiered approach can be employed.

Caption: A decision-making workflow for qualitatively screening the solubility of a compound.

Conclusion

References

Safety and Handling Precautions for 1-Methyl-4-(4-nitrophenyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. While this guide is compiled with the utmost care, the toxicological properties of 1-Methyl-4-(4-nitrophenyl)piperazine have not been fully investigated. All handling and safety procedures should be conducted with caution and under the supervision of trained personnel.

Introduction

This compound is a chemical compound used in research and as an intermediate in the synthesis of various molecules, including potential therapeutic agents.[1] Given its chemical structure, which includes a piperazine ring and a nitrophenyl group, it is prudent to handle this compound with significant care, assuming it may possess hazardous properties similar to related compounds. This guide provides a detailed overview of the known safety and handling precautions for this compound and its structural analogs.

Hazard Identification and Classification

Table 1: GHS Hazard Classification of Structural Analogs

| Hazard Class | Hazard Statement (Analog-Based) | Signal Word |

| Skin Corrosion/Irritation | Causes skin irritation. | Warning |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | Warning |

| Specific target organ toxicity — single exposure | May cause respiratory irritation. | Warning |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed. Fatal in contact with skin. Harmful if inhaled. | Danger |

| Flammable Liquids | Flammable liquid and vapor. | Danger |

Note: These classifications are based on data for 1-(4-Nitrophenyl)piperazine and 1-Methylpiperazine and should be considered provisional for this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C11H15N3O2 | PubChem |

| Molecular Weight | 221.26 g/mol | PubChem |

| Melting Point | 109-111°C | ChemicalBook |

| Boiling Point | 369.5±37.0 °C (Predicted) | ChemicalBook |

| Density | 1.198±0.06 g/cm3 (Predicted) | ChemicalBook |

| pKa | 7.41±0.42 (Predicted) | ChemicalBook |

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against exposure. The following PPE is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles and a face shield should be worn where there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Clothing: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, chemical-resistant coveralls should be used.

-

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures

In the event of exposure, immediate action is critical.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2][3] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and minimize environmental contamination.

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Toxicological Information

Specific toxicological data for this compound is not available. However, studies on other piperazine derivatives suggest potential for cytotoxicity. In vitro studies on other piperazine designer drugs have shown that they can induce oxidative stress, leading to apoptosis.[4][5] The nitroaromatic group also raises concerns, as some compounds in this class can interfere with glutathione metabolism, a key cellular detoxification pathway.

Experimental Protocols

General Synthesis of this compound

The following is a general procedure for the synthesis of this compound, adapted from available literature.[3] This should be performed by a qualified chemist in a controlled laboratory setting.

-

To a solution of 1-fluoro-4-nitrobenzene in a suitable solvent (e.g., DMF), add 1-methylpiperazine and a base (e.g., K2CO3).

-

Stir the reaction mixture at room temperature for a specified period (e.g., 2 hours).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

-

Upon completion, pour the reaction mixture into cold water.

-

Collect the resulting solid by filtration.

-

Dry the solid product in an oven at a suitable temperature (e.g., 80°C).

-

Characterize the final product using analytical methods such as NMR and mass spectrometry.

Visualizations

The following diagrams illustrate key safety and procedural workflows.

Caption: General First Aid Workflow for Chemical Exposure.

Caption: Workflow for Responding to a Chemical Spill.

Caption: Conceptual Pathway for Potential Cytotoxicity.

References

- 1. This compound | 16155-03-6 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Nitrophenylpiperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of nitrophenylpiperazine (NPP) derivatives, a class of compounds that has garnered significant interest across various therapeutic areas. From their early synthesis to their contemporary applications as potent enzyme inhibitors and central nervous system (CNS) modulators, this document traces the scientific journey of NPPs. It details key synthetic methodologies, summarizes crucial quantitative data, and visualizes the intricate signaling pathways and experimental workflows associated with their development. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of these versatile molecules.

Early Discovery and Synthesis of Arylpiperazines

The historical roots of nitrophenylpiperazine derivatives can be traced back to the broader exploration of arylpiperazines. A foundational moment in this field was the work of C. B. Pollard and Thomas H. Wicker, Jr., who in 1954, reported a method for the synthesis of 1-arylpiperazines.[1] Their work laid the groundwork for the creation of a diverse array of arylpiperazine compounds, which would later be investigated for a wide range of pharmacological activities.[1]

The general synthetic approach for creating 1-arylpiperazines involves the reaction of an appropriately substituted aniline with a piperazine precursor. Over the decades, these methods have been refined to improve yield, purity, and to introduce a variety of functional groups onto both the phenyl ring and the piperazine moiety.

A pivotal development in the synthesis of nitrophenylpiperazine derivatives is the N-arylation of piperazine with a nitro-substituted aryl halide, such as p-chloronitrobenzene.[2] This reaction is a cornerstone for producing the 1-(4-nitrophenyl)piperazine scaffold, which serves as a versatile intermediate for further chemical elaboration.[2]

Emergence as CNS-Active Agents: The Serotonergic Connection

Arylpiperazines, including those with nitro substitutions, gained prominence in medicinal chemistry for their activity within the central nervous system.[3] A significant body of research has established these compounds as potent ligands for various neurotransmitter receptors, particularly serotonin (5-HT) receptors.[4][5] The piperazine moiety is a common structural feature in many CNS-active drugs, contributing to their ability to cross the blood-brain barrier and interact with specific receptor subtypes.[6]

Long-chain arylpiperazines, which feature an alkyl chain connecting the arylpiperazine core to another molecular fragment, have been extensively studied as 5-HT1A receptor ligands.[7] The nature of the aryl group, the length of the alkyl linker, and the terminal fragment all play crucial roles in determining the affinity and selectivity for different serotonin receptor subtypes.[7] This modularity has allowed for the development of compounds with tailored pharmacological profiles, including agonists, antagonists, and partial agonists at various 5-HT receptors.[4]

Certain nitrophenylpiperazine derivatives have been investigated for their potential in treating a range of neurological and psychiatric disorders due to their ability to modulate serotonergic and dopaminergic pathways.[4]

Caption: General synthetic workflow for nitrophenylpiperazine (NPP) derivatives.

Evolution into Enzyme Inhibitors: The Case of Tyrosinase

More recently, research on nitrophenylpiperazine derivatives has expanded beyond CNS applications to the field of enzyme inhibition. A notable example is their investigation as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[8][9] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable targets for dermatological and cosmetic applications.

A novel series of 4-nitrophenylpiperazine derivatives has been designed and synthesized as potential tyrosinase inhibitors.[8] In these studies, various aryl substitutions are linked to the nitrophenylpiperazine core to explore structure-activity relationships (SAR).[8]

Quantitative Data on Tyrosinase Inhibition

The inhibitory activity of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the tyrosinase inhibitory activity of a selection of synthesized nitrophenylpiperazine derivatives.

| Compound ID | Moiety at N-1 of Piperazine | IC50 (µM)[8] |

| 4l | Indole | 72.55 |

Note: This table presents a subset of data for illustrative purposes. For a comprehensive list of compounds and their activities, please refer to the cited literature.

Experimental Protocol: Tyrosinase Inhibition Assay

The following is a generalized protocol for assessing the tyrosinase inhibitory activity of nitrophenylpiperazine derivatives, based on published methods.[8]

-

Preparation of Solutions:

-

Mushroom tyrosinase solution is prepared in a phosphate buffer (pH 6.8).

-

L-DOPA, the substrate, is dissolved in the same phosphate buffer.

-

The test compounds (nitrophenylpiperazine derivatives) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, the reaction mixture is prepared by adding the phosphate buffer, the test compound solution at different concentrations, and the tyrosinase enzyme solution.

-

The mixture is pre-incubated for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).

-

The reaction is initiated by adding the L-DOPA substrate solution.

-

The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

-

-

Data Analysis:

-

The percentage of tyrosinase inhibition is calculated for each concentration of the test compound.

-

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Caption: A typical experimental workflow for a tyrosinase inhibition assay.

Other Therapeutic Applications and Future Directions

Beyond their roles as CNS agents and enzyme inhibitors, nitrophenylpiperazine derivatives have been explored for other therapeutic applications. For instance, 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine is a key intermediate in the synthesis of certain triazole antifungal medicines.[2] This highlights the versatility of the nitrophenylpiperazine scaffold in serving as a building block for a wide range of biologically active molecules.

The modular nature of nitrophenylpiperazine derivatives continues to make them attractive scaffolds for drug discovery. Future research is likely to focus on:

-

Optimizing Selectivity: Fine-tuning the structure to achieve higher selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects.

-

Exploring New Targets: Screening existing and novel nitrophenylpiperazine libraries against a broader range of biological targets to identify new therapeutic opportunities.

-

Improving Pharmacokinetic Properties: Modifying the core structure to enhance properties such as solubility, metabolic stability, and oral bioavailability.

Conclusion

The journey of nitrophenylpiperazine derivatives from their foundational synthesis in the mid-20th century to their current status as versatile pharmacophores is a testament to the enduring power of medicinal chemistry. Their ability to interact with a diverse range of biological targets, from CNS receptors to enzymes, ensures their continued relevance in the quest for new and improved therapeutics. This guide has provided a comprehensive overview of their discovery, history, and key experimental methodologies, offering a valuable resource for the scientific community dedicated to advancing the field of drug discovery and development.

References

- 1. Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Master's thesis - Dissertation [dissertationtopic.net]

- 5. researchgate.net [researchgate.net]

- 6. Phenylpiperazine [a.osmarks.net]

- 7. researchgate.net [researchgate.net]

- 8. Background on Piperazines | Drug Policy Facts [drugpolicyfacts.org]

- 9. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methyl-4-(4-nitrophenyl)piperazine as a Serotonin Releasing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-(4-nitrophenyl)piperazine (MNPP) with a focus on its potential as a serotonin releasing agent. While direct experimental data on the serotonin releasing activity of MNPP is limited in publicly available literature, this document synthesizes information on its synthesis, physicochemical properties, and the well-established pharmacology of structurally related phenylpiperazine derivatives. By examining compounds such as para-nitrophenylpiperazine (pNPP) and meta-chlorophenylpiperazine (mCPP), this guide extrapolates the likely mechanism of action, potential efficacy, and the experimental protocols required to fully characterize MNPP as a novel pharmacological tool or therapeutic candidate. This document is intended to serve as a foundational resource for researchers initiating studies on MNPP and other phenylpiperazine-based compounds in the context of serotonergic neurotransmission.

Introduction to Phenylpiperazines and Serotonin Release

The phenylpiperazine class of compounds has been a subject of extensive research in medicinal chemistry and pharmacology due to their diverse interactions with the central nervous system. Many derivatives are known to interact with serotonin (5-HT) receptors and transporters, leading to a wide range of neuropharmacological effects. Serotonin releasing agents (SRAs) are a specific class of drugs that induce the non-exocytotic release of serotonin from presynaptic neurons into the synaptic cleft, primarily by interacting with the serotonin transporter (SERT).[1][2] This mechanism of action is distinct from that of selective serotonin reuptake inhibitors (SSRIs), which block the reabsorption of serotonin. SRAs have potential therapeutic applications in conditions such as appetite suppression, depression, and anxiety disorders.[2]

This compound (MNPP) is a phenylpiperazine derivative that, based on its structural similarity to known SRAs, warrants investigation for its potential to modulate serotonergic neurotransmission. This guide will explore the available data and provide a framework for its further scientific evaluation.

Synthesis and Physicochemical Properties

Synthesis of this compound

The synthesis of MNPP is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 1-methylpiperazine with 1-fluoro-4-nitrobenzene.[3] Another reported synthesis route involves the reaction of 1-methylpiperazine with 4-chloronitrobenzene in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).[4]

General Synthetic Procedure: [4] To a solution of 1-fluoro-4-nitrobenzene (1 equivalent) in a suitable solvent such as DMF, 1-methylpiperazine (1 equivalent) and a base like potassium carbonate (3 equivalents) are added. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into cold water, and the resulting solid product is collected by filtration, washed with water, and dried to yield this compound.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C11H15N3O2 | [5] |

| Molecular Weight | 221.26 g/mol | [5] |

| Appearance | Orange solid | [4] |

| Melting Point | 105-107 °C | [4] |

| CAS Number | 16155-03-6 | [6] |

Putative Mechanism of Action as a Serotonin Releasing Agent

The proposed mechanism involves the following steps:

-

SERT Binding: MNPP is expected to bind to the serotonin transporter on the presynaptic neuron.

-

Translocation: The transporter then internalizes MNPP into the presynaptic terminal.

-

Disruption of Vesicular Storage: Once inside the neuron, MNPP may disrupt the vesicular storage of serotonin, leading to an increase in cytosolic serotonin concentration.

-

Reverse Transport: The elevated cytosolic serotonin concentration drives the serotonin transporter to operate in reverse, releasing serotonin into the synaptic cleft.

This proposed mechanism is supported by studies on related compounds like m-chlorophenylpiperazine (mCPP), which has been shown to release endogenous serotonin from hypothalamic slices in a manner that is sensitive to serotonin uptake blockers and independent of calcium, suggesting a non-exocytotic, carrier-mediated process.[7]

Quantitative Data for Related Phenylpiperazine Serotonin Releasing Agents

To provide a context for the potential activity of MNPP, the following table summarizes quantitative data for other phenylpiperazine derivatives known to act as serotonin releasing agents.

| Compound | EC50 for Serotonin Release (nM) | Emax for Serotonin Release (%) | Reference |

| para-Nitrophenylpiperazine (pNPP) | 19 - 43 | 57 | [8] |

| para-Methylphenylpiperazine (pMPP) | 220 | Not Reported | [9] |

| 1-Phenylpiperazine | 880 | Not Reported | [10] |

| meta-Chlorophenylpiperazine (mCPP) | Appreciable affinity for SERT (IC50 = 230 nM) | Potent, dose-dependent release | [7][11] |

EC50: Half-maximal effective concentration; Emax: Maximal efficacy.

Detailed Experimental Protocols

To fully characterize the serotonin releasing properties of this compound, a series of in vitro and in vivo experiments are necessary. The following are representative protocols based on standard methodologies in the field.

In Vitro Serotonin Release Assay from Rat Brain Synaptosomes

This assay measures the ability of a compound to release pre-loaded [3H]serotonin from isolated nerve terminals.

Protocol:

-

Synaptosome Preparation: Rat brain tissue (e.g., hypothalamus or striatum) is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet the synaptosomes.

-

[3H]Serotonin Loading: Synaptosomes are incubated with [3H]serotonin to allow for its uptake.

-

Superfusion: The [3H]serotonin-loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Compound Administration: After a stable baseline of [3H]serotonin release is established, various concentrations of MNPP are added to the perfusion buffer.

-

Fraction Collection: Fractions of the superfusate are collected at regular intervals.

-

Quantification: The amount of [3H]serotonin in each fraction is determined by liquid scintillation counting.

-

Data Analysis: The release of [3H]serotonin is expressed as a percentage of the total synaptosomal content. EC50 and Emax values are calculated from the concentration-response curves.

In Vivo Microdialysis in Freely Moving Rats

This technique allows for the measurement of extracellular serotonin levels in specific brain regions of awake animals.[12][13]

Protocol:

-

Surgical Implantation: A microdialysis guide cannula is surgically implanted into a target brain region (e.g., prefrontal cortex or striatum) of an anesthetized rat.

-

Recovery: The animal is allowed to recover from surgery for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular serotonin.

-

Compound Administration: MNPP is administered systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe.

-

Sample Collection: Dialysate samples continue to be collected post-administration.

-

Neurochemical Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Analysis: Changes in extracellular serotonin levels are expressed as a percentage of the baseline.

Visualizations

Signaling Pathway of Serotonin Release

References

- 1. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin releasing agent - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 16155-03-6 [chemicalbook.com]

- 7. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]

- 9. para-Methylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 10. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 11. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of MPP+ on the release of serotonin and 5-hydroxyindoleacetic acid from rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substituted piperazine and indole compounds increase extracellular serotonin in rat diencephalon as determined by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Piperazine Derivatives in Antimicrobial and Antifungal Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – [Date] – As the global challenge of antimicrobial resistance intensifies, the scientific community is urgently seeking novel therapeutic agents. Among the promising scaffolds in drug discovery, the piperazine nucleus has emerged as a versatile and potent pharmacophore. This technical guide delves into the antimicrobial and antifungal properties of piperazine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. It synthesizes key findings on their synthesis, biological activity, and mechanisms of action, supported by quantitative data and detailed experimental insights.

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, provides a flexible yet structurally robust core for chemical modification.[1][2][3] This adaptability has led to the development of a wide array of derivatives with significant activity against a broad spectrum of bacterial and fungal pathogens.[1][4][5] The worldwide issue of microbial resistance has captured the attention of medicinal chemists due to the failure of current antimicrobial therapies, necessitating the development of novel agents with different modes of action.[1]

Antimicrobial and Antifungal Activity: A Quantitative Overview

Numerous studies have demonstrated the potent antimicrobial and antifungal efficacy of various classes of piperazine derivatives. The biological activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative piperazine derivatives against a panel of clinically relevant bacteria and fungi.

Table 1: Antibacterial Activity of Piperazine Derivatives (MIC in µg/mL)

| Compound Class | Derivative Example | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Chalcone-Piperazine Hybrids | Compound 12 (a specific derivative) | Potentially active | Potentially active | - | [1] |

| Quinolone-Piperazine Hybrids | Ciprofloxacin Analogue | High inhibition against Gram-positive organisms | Nearly inactive | - | [1] |